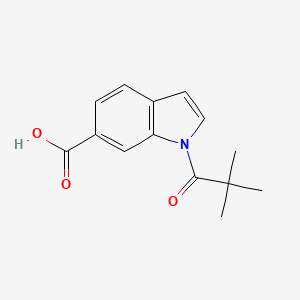

1-Pivaloyl-1H-indole-6-carboxylic acid

Description

Significance of Indole (B1671886) Core Structures in Advanced Organic Synthesis and Chemical Biology

The indole nucleus, consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a structural motif of paramount importance in the chemical and life sciences. This scaffold is prevalent in a vast number of natural products, pharmaceuticals, and agrochemicals. openmedicinalchemistryjournal.com Its widespread occurrence is a testament to its evolutionary selection as a core for biologically active molecules.

In the realm of chemical biology , numerous indole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. openmedicinalchemistryjournal.com This has cemented the indole scaffold as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets.

From the perspective of advanced organic synthesis , the indole ring system presents a rich platform for chemical modification. Its reactivity allows for functionalization at various positions, enabling the synthesis of diverse and complex molecular architectures. The development of novel methods for the construction and modification of the indole core remains an active area of research. openmedicinalchemistryjournal.com

Table 1: Prominent Examples of Indole-Containing Bioactive Molecules

| Compound Name | Class | Biological Significance |

| Tryptophan | Amino Acid | Essential amino acid, precursor to neurotransmitters. |

| Serotonin | Neurotransmitter | Regulates mood, appetite, and sleep. |

| Melatonin | Hormone | Regulates the sleep-wake cycle. |

| Indomethacin | NSAID | Anti-inflammatory and analgesic. |

| Vincristine | Alkaloid | Anticancer agent. |

The Academic Context of N-Acyl Indole-Carboxylic Acids in Contemporary Research

N-acyl indole-carboxylic acids are a specific subclass of indole derivatives that have garnered considerable attention in contemporary research. The acylation of the indole nitrogen serves multiple purposes in organic synthesis. The acyl group can act as a protecting group, modulating the reactivity of the indole ring and preventing unwanted side reactions. mdpi.org The choice of acyl group can also influence the steric and electronic properties of the molecule, directing subsequent chemical transformations to specific positions on the indole scaffold. mdpi.org

The pivaloyl group, in particular, is a sterically bulky acyl group. Its significant size makes it an effective protecting group for the indole nitrogen, and it can direct reactions to other positions of the indole ring due to steric hindrance. mdpi.orgwikipedia.org While the pivaloyl group is known for its stability, methods for its removal have been developed, allowing for the subsequent functionalization of the indole nitrogen. mdpi.orgwikipedia.org

The presence of a carboxylic acid group on the indole ring provides a versatile "handle" for further chemical modifications. Carboxylic acids can be readily converted into a wide range of other functional groups, such as esters, amides, and acid halides. This allows for the conjugation of the indole scaffold to other molecules of interest, a common strategy in the development of new therapeutic agents and functional materials. nih.govresearchgate.net For instance, indole-6-carboxylic acid has been utilized as a starting material for the synthesis of compounds targeting EGFR and VEGFR-2, which are implicated in cancer. nih.govresearchgate.net

Research into N-acyl indole-carboxylic acids often focuses on their potential as inhibitors of various enzymes. For example, derivatives of 3-acylindole-2-carboxylic acids have been investigated as inhibitors of cytosolic phospholipase A2. nih.gov Furthermore, indole-2-carboxylic acid derivatives have been explored as potential HIV-1 integrase strand transfer inhibitors. rsc.org

Overview of Research Trajectories for 1-Pivaloyl-1H-indole-6-carboxylic acid

While specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature, its chemical structure allows for a clear outline of its potential research trajectories. These are largely based on the established roles of its constituent functional moieties: the N-pivaloyl group and the 6-carboxylic acid group on the indole core.

A primary research trajectory for this compound is its use as an intermediate in multi-step organic synthesis. The pivaloyl group can serve as a robust protecting group for the indole nitrogen, allowing for selective reactions to be carried out on the carboxylic acid group or other positions of the indole ring. mdpi.org Following these transformations, the pivaloyl group can be removed to allow for further functionalization at the nitrogen atom.

A second potential area of investigation lies in the synthesis of novel bioactive molecules. The indole-6-carboxylic acid moiety is a known pharmacophore that can be elaborated into a variety of derivatives with potential therapeutic applications. nih.govresearchgate.net The presence of the pivaloyl group could be used to fine-tune the steric and electronic properties of these derivatives, potentially leading to enhanced biological activity or selectivity. For example, derivatives of indole-6-carboxylic acid have been synthesized and evaluated as antiproliferative agents. nih.govresearchgate.net

Table 2: Potential Research Applications of this compound

| Research Area | Potential Application | Rationale |

| Organic Synthesis | Versatile building block | The pivaloyl group acts as a sterically hindered protecting group, while the carboxylic acid provides a site for further modification. |

| Medicinal Chemistry | Scaffold for drug discovery | The indole-6-carboxylic acid core is present in compounds with known biological activity, such as antiproliferative agents. nih.govresearchgate.net |

| Materials Science | Precursor for functional materials | The indole core can be incorporated into polymers and other materials with interesting electronic or photophysical properties. |

Properties

Molecular Formula |

C14H15NO3 |

|---|---|

Molecular Weight |

245.27 g/mol |

IUPAC Name |

1-(2,2-dimethylpropanoyl)indole-6-carboxylic acid |

InChI |

InChI=1S/C14H15NO3/c1-14(2,3)13(18)15-7-6-9-4-5-10(12(16)17)8-11(9)15/h4-8H,1-3H3,(H,16,17) |

InChI Key |

OFDPJZCTGSJHHV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)N1C=CC2=C1C=C(C=C2)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Pivaloyl 1h Indole 6 Carboxylic Acid and Precursors

Strategic Approaches to C6-Functionalization of the Indole (B1671886) Scaffold

Functionalization of the indole benzene (B151609) ring, particularly at the C4, C5, C6, and C7 positions, is challenging due to the overwhelming electronic preference for electrophilic substitution at the C3 position. quora.comresearchgate.net Consequently, direct C6-functionalization often requires multi-step sequences or advanced catalytic methods to override the inherent reactivity of the indole nucleus. bhu.ac.in

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org In this approach, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.org For the indole scaffold, N-substituted groups can direct metalation to either the C2 or C7 positions. The N-pivaloyl group, for instance, has been effectively utilized as a directing group for the C7-functionalization of indoles using rhodium and iridium catalysts. acs.orgnih.gov

However, achieving C6-metalation via a directing group on the nitrogen atom is less straightforward due to the distance. An alternative DoM strategy involves placing a directing group at a different position on the ring. While not a direct route to C6-functionalization from an N-pivaloyl indole, this highlights the principle of using strategically placed groups to control lithiation.

A more common and highly effective approach to C6-functionalization is through palladium-catalyzed cross-coupling reactions. mdpi.com This strategy typically begins with a 6-haloindole, which can be coupled with a variety of partners. For instance, the synthesis of NL3, an inhibitor of bacterial cystathionine (B15957) γ-lyase, utilizes the substitution of a bromine atom at the C6-position of a 6-bromoindole (B116670) core via a Pd-catalyzed cross-coupling reaction. nih.gov The versatility of this method allows for the introduction of aryl, alkyl, and other functional groups. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions, such as N-arylation. nih.gov

A general pathway involves:

Synthesis of a 6-haloindole (e.g., 6-bromoindole).

N-protection with a pivaloyl group to yield 6-halo-1-pivaloyl-1H-indole.

A cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) to install the desired C6-substituent. mdpi.com

For the synthesis of the target carboxylic acid, a 6-bromo-1-pivaloyl-1H-indole could be subjected to a palladium-catalyzed carboxylation reaction or a metal-halogen exchange followed by quenching with carbon dioxide.

Electrophilic aromatic substitution (EAS) is the most characteristic reaction of indoles. The high electron density of the pyrrole (B145914) ring strongly directs incoming electrophiles to the C3 position. quora.com If the C3 position is blocked, substitution may occur at C2, but functionalization on the benzene ring via EAS is generally disfavored. bhu.ac.in

To achieve substitution at the C6 position, the more reactive C2 and C3 positions must be occupied. The N-pivaloyl group, being an electron-withdrawing acyl group, deactivates the pyrrole ring towards electrophilic attack to some extent, but the directing effect to C3 remains dominant. Friedel-Crafts acylation, a classic EAS reaction, typically occurs at C3 on unprotected indoles. organic-chemistry.orgyoutube.com When using pivaloyl chloride under Friedel-Crafts conditions, decarbonylation can occur, leading to alkylation by the resulting tert-butyl carbocation instead of acylation. nih.govstackexchange.com

Therefore, direct electrophilic substitution is not a viable primary strategy for introducing a functional group at the C6 position of a simple N-pivaloyl indole. It is generally only considered when other positions are already substituted.

Regioselective N-1 Pivaloylation of Indole Derivatives

The introduction of a pivaloyl group at the N1 position serves not only to protect the indole nitrogen but also to modulate the reactivity of the entire ring system. The steric bulk of the pivaloyl group can also shield the C2 and C7 positions. sciforum.netthieme-connect.com Achieving selective N1-acylation is crucial, as competing acylation at C3 can occur, especially under Friedel-Crafts conditions. nih.gov

The standard procedure for N-pivaloylation involves treating the indole with a strong base to form the indolide anion, followed by quenching with an acylating agent like pivaloyl chloride or pivalic anhydride (B1165640). Optimization of this process involves careful selection of the base, solvent, temperature, and acylating agent.

Table 1: Optimization of N-Acylation of Indoles

| Acylating Agent | Catalyst/Base | Solvent | Conditions | Product Distribution (N1/C2/C3) | Yield | Reference |

|---|---|---|---|---|---|---|

| Pivaloyl Chloride | DBU | DME | rt, 1.5-4 h | N1-acylated product | - | nih.gov |

| Pivalic Anhydride | Y(OTf)₃ | [BMI]BF₄ | MW, 120 °C, 5 min | Primarily C3-acylated | Low (C3) | rsc.org |

| Pivaloyl Chloride | Et₂AlCl | CH₂Cl₂ | Mild | Primarily C3-acylated | High (C3) | organic-chemistry.org |

This table is interactive. Data can be sorted by clicking on the column headers.

As the data indicates, conditions favoring Friedel-Crafts type reactions (Lewis acids like Y(OTf)₃ or Et₂AlCl) lead to C3-acylation. rsc.orgorganic-chemistry.org For selective N1-pivaloylation, deprotonation of the indole nitrogen with a non-nucleophilic base like sodium hydride (NaH) or 1,8-diazabicycloundec-7-ene (DBU) followed by reaction with pivaloyl chloride is the preferred method. sciforum.netnih.gov

The choice of acylating agent and reaction conditions determines the outcome of indole acylation.

Acyl Chlorides vs. Anhydrides : Pivaloyl chloride is a highly reactive acylating agent commonly used for N-pivaloylation after deprotonation of the indole. Pivalic anhydride can also be used and is sometimes preferred for its easier handling and the formation of pivalic acid as a byproduct, which can be simpler to remove than chloride salts. rsc.org However, under acidic or Lewis acidic conditions, both reagents can lead to Friedel-Crafts acylation, primarily at the C3 position. nih.govrsc.org

Pivaloylation vs. Acetylation : Compared to acetylation, pivaloylation introduces a much bulkier group at the nitrogen atom. This steric hindrance is a key feature, offering enhanced protection of the N-H group and influencing the regioselectivity of subsequent reactions by blocking access to the C2 and C7 positions. sciforum.net The removal of the pivaloyl group is notoriously difficult and often requires harsh conditions, such as strong bases (e.g., LDA) or alkoxides at elevated temperatures, whereas acetyl groups can be removed under milder basic hydrolysis. sciforum.netthieme-connect.com This robust nature makes the pivaloyl group suitable for multi-step syntheses requiring harsh conditions.

Carboxylic Acid Group Installation and Derivatization at C6

The final key transformation is the introduction of a carboxylic acid group at the C6 position. This can be achieved either by functionalizing an existing indole-6-carboxylic acid precursor or by introducing the carboxyl group onto a pre-formed N-pivaloyl indole scaffold.

A straightforward approach is to begin with indole-6-carboxylic acid or its corresponding ester, methyl indole-6-carboxylate. prepchem.com The N-pivaloylation of this substrate would then be the subsequent step. The synthesis of indole-6-carboxylic acid itself can be accomplished by methods such as the hydrolysis of methyl indole-6-carboxylate with a base like lithium hydroxide (B78521). prepchem.com

Alternatively, the carboxyl group can be installed on a 1-pivaloyl-1H-indole intermediate. This can be achieved by:

Halogen-Metal Exchange and Carboxylation : Starting with 6-bromo-1-pivaloyl-1H-indole, treatment with an organolithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperature would generate the 6-lithioindole species. Quenching this intermediate with solid carbon dioxide (dry ice) followed by acidic workup yields the desired 1-pivaloyl-1H-indole-6-carboxylic acid.

Palladium-Catalyzed Carbonylation : The 6-bromo-1-pivaloyl-1H-indole can be subjected to a palladium-catalyzed carbonylation reaction using carbon monoxide gas, a suitable palladium catalyst, and a nucleophile, which upon subsequent hydrolysis would yield the carboxylic acid.

Once installed, the C6-carboxylic acid group can be derivatized into a variety of other functional groups. For example, it can be converted to an ester via Fischer esterification, an amide via coupling with an amine, or reduced to a hydroxymethyl group. jbarbiomed.com

Carboxylation Reactions

Direct and selective introduction of a carboxyl group at the C6 position of the indole nucleus is a key synthetic challenge. While direct carboxylation of a pre-formed 1-pivaloyl-1H-indole at the C6 position is not widely documented, several modern synthetic methods for C-H functionalization of indoles can be adapted for this purpose. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of the indole benzene ring. Catalytic systems based on palladium, rhodium, and iridium have been successfully employed for the introduction of various functional groups at different positions of the indole scaffold. acs.orgresearchgate.netnih.gov For instance, rhodium(I)-catalyzed C6-selective C–H alkenylation of 2-pyridones with alkenyl carboxylic acids has been reported, suggesting the feasibility of directing a catalyst to the C6 position for subsequent functionalization. nih.gov

Furthermore, Brønsted acid-catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoesters demonstrates a metal-free approach to introduce substituents at the desired position. frontiersin.orgnih.gov These methodologies could potentially be adapted for the introduction of a carboxyl group or a precursor that can be readily converted to a carboxylic acid.

A more traditional and reliable approach involves the synthesis of a precursor already bearing the carboxylic acid moiety or its ester, followed by N-pivaloylation. For example, indole-6-carboxylic acid can be synthesized from its methyl ester, methyl indole-6-carboxylate, through hydrolysis. prepchem.com

Esterification and Amidation Routes

Once indole-6-carboxylic acid is obtained, it can be readily converted to its corresponding esters and amides, which can serve as precursors or be target molecules themselves.

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation in organic synthesis. A common method for the synthesis of indole-6-carboxylic acid involves the hydrolysis of methyl indole-6-carboxylate. prepchem.com This reaction is typically carried out using a base such as lithium hydroxide in a mixture of solvents like tetrahydrofuran, methanol, and water. prepchem.com The reverse reaction, esterification, can be achieved through various methods, including Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

Amidation: The formation of an amide bond from a carboxylic acid is a cornerstone of medicinal chemistry. Direct amidation of indole-6-carboxylic acid can be achieved using a variety of coupling reagents. Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acid chloride, which then reacts with an amine to form the amide. For example, pyrazole-3-carboxylic acid has been converted to its acid chloride and subsequently reacted with various amines to yield the corresponding amides. dergipark.org.tr A similar strategy could be applied to indole-6-carboxylic acid.

| Reaction Type | Reagents and Conditions | Product |

| Esterification | Indole-6-carboxylic acid, Methanol, Acid catalyst (e.g., H₂SO₄) | Methyl indole-6-carboxylate |

| Amidation | Indole-6-carboxylic acid, Amine, Coupling agent (e.g., DCC, EDC) | Indole-6-carboxamide |

| Hydrolysis | Methyl indole-6-carboxylate, LiOH, THF/MeOH/H₂O | Indole-6-carboxylic acid prepchem.com |

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of complex molecules like this compound can be approached through either convergent or divergent strategies, each offering distinct advantages.

A divergent synthesis , on the other hand, starts from a common intermediate that is elaborated into a variety of structurally related compounds. nih.gov This approach is particularly efficient for generating libraries of compounds for structure-activity relationship studies. For instance, a common precursor such as 6-bromoindole can be used to synthesize a range of indole-based inhibitors through functionalization at the nitrogen atom or substitution of the bromine atom via palladium-catalyzed cross-coupling reactions. nih.gov Similarly, a suitably functionalized indole-6-carboxylic acid derivative could serve as a branching point for the synthesis of various amides and esters. A divergent synthesis of indole-2-carboxylic acid derivatives has been achieved via a ligand-free copper-catalyzed Ullmann coupling reaction, providing a template for applying this strategy to the C6-substituted isomer. acs.org

Protective Group Chemistry in the Synthesis of N-Acyl Indoles

The strategic use of protecting groups is paramount in indole chemistry to control reactivity and achieve the desired regioselectivity.

Role of the Pivaloyl Group as a Protecting Group

The pivaloyl group serves a dual purpose in the synthesis of indole derivatives. Firstly, it acts as a robust protecting group for the indole nitrogen. sciforum.net N-protection is crucial to prevent undesired side reactions at the nitrogen atom and to modulate the electronic properties of the indole ring. sciforum.net The steric bulk of the pivaloyl group can also offer protection to the adjacent C2 position of the indole ring. sciforum.net

Secondly, the pivaloyl group can function as a directing group in C-H activation reactions. nih.gov By coordinating to a transition metal catalyst, the pivaloyl group can direct the functionalization to a specific C-H bond, often in the vicinity of the directing group. While many examples show the pivaloyl group directing functionalization to the C2, C4, or C7 positions, its influence on C6 functionalization is less direct but can be part of a broader synthetic strategy. acs.orgresearchgate.netnih.govresearchgate.netnih.govibs.re.krbohrium.com

The removal of the pivaloyl group can be challenging and often requires forcing conditions, such as heating with a strong base or acid. researchgate.netnih.gov However, efficient protocols for the deprotection of N-pivaloylindoles using lithium aluminum hydride or lithium diisopropylamide (LDA) have been developed, offering milder alternatives. sciforum.netresearchgate.net

| Protecting Group | Introduction | Removal Conditions | Key Features |

| Pivaloyl (Piv) | Pivaloyl chloride or anhydride | Strong base (e.g., LDA, NaOMe), LiAlH₄, or strong acid sciforum.netnih.govresearchgate.net | Robust protection, directing group capabilities, steric hindrance at N-1 and C-2 sciforum.net |

Reactivity and Mechanistic Investigations of 1 Pivaloyl 1h Indole 6 Carboxylic Acid and Analogues

Mechanistic Role of the Pivaloyl Group in Indole (B1671886) C-H Activation and Functionalization

The functionalization of carbon-hydrogen (C-H) bonds has become a primary focus in modern organic synthesis due to its atom and step economy. For heterocyclic compounds like indole, which possess multiple C-H bonds, achieving site-selectivity is a significant challenge. Directing groups are frequently employed to control the regioselectivity of these transformations. The pivaloyl group, a sterically bulky and electronically distinct substituent, has proven to be a versatile and effective directing group for the functionalization of typically less reactive positions on the indole scaffold.

Directing Group Effects in Metal-Catalyzed C-H Activation

The pivaloyl group, when attached to the indole framework, serves as a powerful directing group in transition-metal-catalyzed C-H activation reactions. Its efficacy stems from the ability of its carbonyl oxygen to chelate to a metal center, positioning the catalyst in proximity to a specific C-H bond. This directed cyclometalation facilitates the cleavage of an otherwise inert C-H bond, enabling its subsequent functionalization.

For instance, an N-pivaloyl group on the indole nitrogen can direct rhodium catalysts to the C7 position. The steric bulk of the pivaloyl's tert-butyl moiety is crucial, favoring the formation of a more stable six-membered rhodacycle intermediate over a five-membered one, which would lead to C2 functionalization. This steric influence effectively overrides the intrinsic electronic preference for reactivity at the C2 or C3 positions of the pyrrole (B145914) ring.

Similarly, installing a pivaloyl group at the C3 position of the indole ring has been shown to direct arylation to the C4 and C5 positions of the benzene (B151609) core, positions that are considerably challenging to access selectively. In a proposed mechanism for palladium-catalyzed C4 arylation, the reaction initiates with the coordination of the Pd(II) catalyst to the carbonyl oxygen of the C3-pivaloyl group. This is followed by a C-H activation step at the C4 position to form a palladacycle intermediate, which then proceeds through oxidative addition and reductive elimination to yield the C4-arylated product.

The utility of the pivaloyl group is enhanced by its character as a removable group, allowing for the synthesis of functionalized indoles that can be deprotected in a subsequent step.

Influence on Regioselectivity and Site-Selectivity

The pivaloyl directing group allows for a high degree of control over the regioselectivity of indole functionalization, with the specific outcome often being dictated by the choice of the metal catalyst. This catalyst-dependent selectivity provides a powerful tool for synthetic chemists to selectively modify different positions of the indole ring system.

A notable example is the direct arylation of 3-pivaloylindole. Research has demonstrated that by simply switching the catalyst, the site of arylation can be toggled between the C4 and C5 positions.

Palladium Catalysis: Using a palladium catalyst such as Pd(PPh₃)₂Cl₂ in the presence of Ag₂O typically directs the arylation regioselectively to the C4 position.

Copper Catalysis: Conversely, employing a copper catalyst like CuTc with a diaryliodonium salt as the arylating agent favors functionalization at the C5 position.

This divergence in regioselectivity is attributed to the different coordination geometries and electronic properties of the palladium and copper catalytic intermediates.

Furthermore, the position of the pivaloyl group itself is a primary determinant of site-selectivity. As highlighted previously, an N-pivaloyl group is instrumental in achieving rhodium-catalyzed C7-alkenylation. This strategy has been successfully applied to a range of indole substrates, reacting with acrylates, styrenes, and α,β-unsaturated ketones to yield C7-functionalized products in good to excellent yields. The combination of the N-pivaloyl directing group and the rhodium catalyst was found to be crucial for both high regioselectivity and efficient conversion.

Table 1: Catalyst-Controlled Regioselectivity in the Arylation of 3-Pivaloylindole

| Catalyst System | Major Product | Reference |

| Pd(PPh₃)₂Cl₂, Ag₂O | C4-Arylated Indole | |

| CuTc, Ph₂IOTf | C5-Arylated Indole |

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the C6 position of the 1-pivaloyl-1H-indole framework is a versatile functional handle that can undergo a variety of chemical transformations, including decarboxylation, reduction, and oxidation.

Decarboxylative Reactions and their Mechanistic Pathways

Decarboxylation is a fundamental organic reaction involving the removal of a carboxyl group and the release of carbon dioxide. The decarboxylation of indole-carboxylic acids can proceed through several mechanistic pathways depending on the reaction conditions.

Acid-Catalyzed Decarboxylation: In strongly acidic media, the reaction mechanism can involve the initial addition of water to the carboxyl group, forming a hydrated intermediate. This is followed by a rate-determining carbon-carbon bond cleavage that releases protonated carbonic acid. This pathway is catalytic in both acid and water.

Base-Catalyzed Decarboxylation: Under basic conditions, such as heating with K₂CO₃ in ethanol, indole-3-carboxylic acids can be smoothly decarboxylated. The proposed mechanism involves the formation of a carboxylate anion, which then undergoes decarboxylation to form a carbanionic intermediate at the indole ring. This intermediate is subsequently protonated by the solvent to yield the final product.

Metal-Catalyzed Decarboxylation: Transition metals, particularly copper and palladium, can catalyze decarboxylative coupling reactions. For instance, a copper-catalyzed decarboxylative N-arylation of indole-2-carboxylic acids proceeds via the formation of a copper carboxylate intermediate. Subsequent decarboxylation, anion exchange, oxidative addition with an aryl halide, and reductive elimination afford the N-aryl indole and regenerate the catalyst. While specific examples for indole-6-carboxylic acid are less common, these general principles are applicable.

Reductions and Oxidations at the Carboxylic Acid Site

Reduction:

The carboxylic acid group can be readily reduced to a primary alcohol. This transformation is typically achieved using powerful hydride reducing agents.

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a potent reagent that effectively reduces carboxylic acids to primary alcohols. The reaction proceeds through the deprotonation of the carboxylic acid, followed by the reduction of the resulting carboxylate salt. An intermediate aldehyde is formed, which is immediately further reduced to the alcohol.

Borane (BH₃): Borane, often used as a BH₃-THF complex, is another effective reagent for this reduction. It is generally more selective than LiAlH₄ and does not reduce some other functional groups.

Biocatalytic methods have also been developed, where carboxylic acid reductases (CARs) can convert various heteroaromatic carboxylic acids, including indole-3-carboxylate (B1236618), into the corresponding aldehydes or alcohols.

Oxidation:

Due to the high oxidation state of the carboxyl carbon, its further oxidation typically results in its removal as carbon dioxide, a process known as oxidative decarboxylation. This reaction differs from simple thermal or acid/base-catalyzed decarboxylation and often involves radical pathways. Photocatalytic methods using visible light in the presence of a catalyst and an oxidant like molecular oxygen can achieve the oxidative decarboxylation of various carboxylic acids. For aromatic carboxylic acids, this can lead to the formation of carbonyl compounds or peroxides depending on the conditions.

Cyclization and Annulation Reactions Involving the Indole-Carboxylic Acid Framework

The indole-carboxylic acid scaffold is a valuable building block for the synthesis of more complex, polycyclic heterocyclic systems. Both the indole nucleus and the carboxylic acid moiety can participate in cyclization and annulation reactions to construct fused ring systems.

Intramolecular cyclization reactions are a direct approach to forming new rings. For example, indole-3-carboxylate has been coupled with N-benzylaniline and subsequently cyclized in refluxing diphenyl ether to form the indolo[2,3-b]quinoline core. Similarly, intramolecular versions of N-chlorosuccinimide (NCS)-mediated cyclizations can form a C–N bond at the indole 2-position, leading to fused heterocyclic structures. Palladium-catalyzed intramolecular additions of C-N bonds to alkynes have also been employed to synthesize 3-acyl-indoles from N-acyl-2-alkynylanilines, involving a functional group migration.

Annulation reactions, where a new ring is formed onto the existing framework, provide access to a diverse range of fused indoles.

[4+3] Annulation: 1-Methylindole-3-carboxamides can react with substituted propargyl alcohols in a [4+3] annulation to yield seven-membered lactams, a reaction that also involves an unexpected migration of the carboxamide group to the indole-2-position.

[3+3] Annulation: Enantioselective dihydropyrano[3,2-b]indoles have been synthesized through an N-heterocyclic carbene (NHC) and base-mediated [3+3] annulation of unsaturated carboxylic esters with in situ-generated indolin-3-ones.

Indolo[3,2-b]quinolines Synthesis: A transition-metal-free [3+3] annulation of indol-2-ylmethyl carbanions with nitroarenes provides a novel route to indolo[3,2-b]quinoline derivatives.

These strategies demonstrate the versatility of the indole-carboxylic acid framework in constructing complex molecules, many of which are relevant to medicinal chemistry and materials science.

Intramolecular Cyclizations

Intramolecular cyclization is a powerful strategy for constructing fused-ring systems, and the indole nucleus is a common scaffold for such transformations. encyclopedia.pub While specific examples detailing the intramolecular cyclization of 1-pivaloyl-1H-indole-6-carboxylic acid are not extensively documented, the reactivity of its functional groups can be understood from established mechanisms on analogous structures. The carboxylic acid at the C-6 position can be activated to participate in cyclization reactions.

One plausible strategy involves the activation of the carboxylic acid, for example with tosyl chloride, followed by an intramolecular nucleophilic attack from another position on the indole ring. rsc.org For this to occur, a suitable nucleophilic center would need to be installed on the indole core, potentially at the C-7 or C-5 position. The pivaloyl group at the N-1 position serves as a protecting group, preventing side reactions at the indole nitrogen and influencing the regioselectivity of reactions on the benzene portion of the molecule.

Various transition-metal-catalyzed methods are also prominent in synthesizing fused-tricyclic indoles. encyclopedia.pub Palladium-catalyzed reactions, such as the Heck reaction or Larock indole annulation, are frequently used to form new rings by creating carbon-carbon bonds between different parts of a strategically functionalized indole precursor. encyclopedia.pub For instance, an appropriately placed alkenyl or alkynyl side chain on the indole ring could undergo a palladium-catalyzed intramolecular cyclization to furnish a fused polycyclic system.

Table 1: Selected Intramolecular Cyclization Strategies Applicable to Indole Scaffolds

| Strategy | Key Features | Potential Application to Target Compound |

| Friedel-Crafts Acylation | Involves activation of the carboxylic acid (e.g., to an acyl chloride) followed by intramolecular electrophilic attack on the electron-rich indole ring. | Cyclization could potentially occur at the C-7 or C-5 position, leading to a fused ketone. |

| Palladium-Catalyzed Annulation | Requires pre-functionalization with groups like halides and alkynes to facilitate intramolecular C-C bond formation via catalysts like Pd₂(dba)₃. encyclopedia.pub | A halo- or alkynyl- substituent would need to be introduced on the indole ring for this strategy to be viable. |

| Acid-Catalyzed Cyclization | An appended functional group (e.g., an alkene or alcohol) can be protonated to generate a carbocation, which is then attacked by the indole ring. | Requires the addition of a suitable side chain, for instance at the C-7 position. |

Intermolecular Annulation Strategies

Intermolecular annulation offers a direct route to building complex polycyclic frameworks from simpler starting materials. Research on analogues of this compound has demonstrated the utility of rhodium(III)-catalyzed C-H activation and annulation. This strategy often utilizes an N-acyl or related directing group to control the regioselectivity of the C-H activation step. nih.govnih.govorganic-chemistry.org

A notable example is the Rh(III)-catalyzed [4+2] annulation of N-acyl indoles with alkynes. nih.govresearchgate.net In these reactions, the N-pivaloyl group can act as a directing group, facilitating the activation of the C-H bond at the C-7 position of the indole. The resulting rhodacycle intermediate then undergoes migratory insertion with an alkyne coupling partner, followed by reductive elimination to yield a carbazole, which is a fused polycyclic aromatic compound. nih.gov This methodology provides efficient, one-pot access to these privileged structures with high regioselectivity and tolerance for a broad range of functional groups. nih.gov

These C-H activation/annulation reactions are highly valuable in synthetic chemistry as they often proceed with high atom economy and allow for the rapid construction of molecular complexity from readily available starting materials. nih.govorganic-chemistry.org

Table 2: Example of Rh(III)-Catalyzed Intermolecular Annulation

| Reactants | Catalyst/Conditions | Product Type | Mechanism |

| N-Pivaloyl Indole Analogue + Terminal Alkyne | [RhCp*Cl₂]₂, AgSbF₆, Solvent | Carbozole | C-H activation at C-7 directed by the N-pivaloyl group, followed by [4+2] annulation with the alkyne. nih.gov |

| Enamide + Triazole | Rh(III) catalyst | Quinolizinone or Indolizine | C-H bond activation of a terminal olefin followed by a [3+3] or [2+3] cyclization cascade. nih.gov |

Acid-Base Reactivity and Proton Transfer Mechanisms

The acid-base properties of this compound are dominated by the carboxylic acid group and the N-pivaloyl protected indole nitrogen.

The carboxylic acid moiety (-COOH) is the primary acidic site. Like other carboxylic acids, it can donate a proton to a base to form a carboxylate anion (-COO⁻). orgosolver.com The acidity, or pKa, of this group is expected to be in a range similar to that of benzoic acid (pKa ≈ 4.2), although the precise value is influenced by the electronic effects of the fused indole ring system. The predicted pKa for the parent indole-6-carboxylic acid is approximately 4.44. chemicalbook.com This proton transfer is a fundamental step in many of its reactions. youtube.com For example, in basic media, the deprotonated carboxylate is a nucleophile and can participate in substitution reactions.

Conversely, the indole nitrogen is rendered essentially non-basic and non-nucleophilic due to the presence of the strongly electron-withdrawing pivaloyl group. This acylation delocalizes the nitrogen's lone pair of electrons into the adjacent carbonyl group, significantly reducing its ability to accept a proton.

Mechanistic studies on the decarboxylation of indolecarboxylic acids in highly acidic solutions have revealed complex proton transfer pathways. nih.gov These studies show that the process can involve the initial addition of water to the carboxyl group, leading to a hydrated intermediate. This intermediate can then undergo rate-determining carbon-carbon bond cleavage. nih.gov While typically requiring harsh conditions, this reactivity highlights the intricate mechanisms that can govern the fate of the carboxylic acid group under different pH conditions.

Table 3: Acid-Base Properties of this compound

| Functional Group | Property | Mechanistic Role |

| Carboxylic Acid (-COOH) | Acidic | Undergoes deprotonation with base to form a carboxylate anion. This is the key step for its function as a nucleophile or for salt formation. orgosolver.com |

| Indole Nitrogen (N-Piv) | Non-basic | The pivaloyl group withdraws electron density, preventing protonation at the nitrogen under typical acidic conditions. |

| Proton Transfer | Reversible | The fundamental equilibrium between the carboxylic acid and its conjugate base (carboxylate) dictates its reactivity in aqueous and non-aqueous media. youtube.com |

Derivatization Strategies and Analogue Synthesis Based on 1 Pivaloyl 1h Indole 6 Carboxylic Acid

Construction of Substituted 1-Pivaloyl-1H-indole-6-carboxylic acid Derivatives

The carboxylic acid moiety at the C6 position of this compound is a prime site for derivatization, most commonly through amide bond formation. This transformation allows for the introduction of a wide range of substituents, enabling the systematic exploration of structure-activity relationships in drug discovery programs.

The synthesis of amide derivatives typically involves the activation of the carboxylic acid followed by coupling with a primary or secondary amine. Standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or N,N-Diisopropylethylamine (DIPEA) can be employed to facilitate this reaction. arkat-usa.org The bulky pivaloyl group at the N1 position can sterically hinder the approach of reagents to the indole (B1671886) core, but the C6-carboxylic acid is generally accessible for these transformations.

For instance, the coupling of this compound with various amino acid esters can generate a library of indole-peptide conjugates. arkat-usa.org These derivatives are of significant interest due to the prevalence of both indole and amino acid motifs in biologically active natural products and pharmaceuticals. The reaction conditions can be tailored to accommodate the specific properties of the amine component, ensuring efficient and high-yielding synthesis of the desired carboxamides.

Below is an interactive data table summarizing representative amide derivatives synthesized from this compound and various amines, showcasing the versatility of this synthetic approach.

| Amine Component | Coupling Reagent(s) | Resulting Amide Derivative |

| L-Alanine methyl ester | EDC, HOBt | Methyl (S)-2-((1-pivaloyl-1H-indole-6-carbonyl)amino)propanoate |

| Piperidine | HATU, DIPEA | (1-Pivaloyl-1H-indol-6-yl)(piperidin-1-yl)methanone |

| Aniline | T3P | N-Phenyl-1-pivaloyl-1H-indole-6-carboxamide |

| Benzylamine | COMU, DIPEA | N-Benzyl-1-pivaloyl-1H-indole-6-carboxamide |

Functionalization of the Indole Ring System Beyond C6

While the C6-carboxylic acid provides a convenient handle for derivatization, the functionalization of other positions on the indole ring of this compound is crucial for accessing a wider range of structural diversity. The pivaloyl group at the N1 position plays a significant role in directing these transformations.

Introduction of Additional Electrophilic and Nucleophilic Sites

The electron-rich nature of the indole ring makes it susceptible to electrophilic aromatic substitution. The directing effect of the N-pivaloyl group, along with the existing C6-carboxylic acid (or its derivatives), influences the regioselectivity of these reactions. researchgate.net Halogenation, nitration, and Friedel-Crafts reactions can introduce new functional groups at various positions, which can then serve as handles for further modifications. For example, bromination of the indole ring can introduce a bromine atom, which can then participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Conversely, the introduction of nucleophilic sites can be achieved through methods such as lithiation followed by quenching with an electrophile. The regioselectivity of such deprotonation-functionalization sequences is often directed by the substituents already present on the indole ring.

Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) has emerged as a powerful tool for modifying complex molecules without the need for de novo synthesis. nih.govnih.gov For this compound derivatives, C-H activation strategies are particularly attractive. The N-pivaloyl group can act as a directing group, facilitating the regioselective functionalization of specific C-H bonds on the indole nucleus. researchgate.netresearchgate.netacs.org

For example, transition metal-catalyzed C-H activation can be used to introduce substituents at the C7 position of N-pivaloylindoles. researchgate.netresearchgate.net This is a significant advantage as the C7 position is often difficult to functionalize through classical electrophilic substitution reactions. Rhodium and palladium catalysts have been shown to be effective for directing olefination, arylation, and amination reactions to the C7 position of N-pivaloylindoles. researchgate.net While direct examples starting from the 6-carboxylic acid derivative are not extensively reported, this methodology presents a plausible and powerful strategy for the late-stage diversification of this scaffold.

Synthesis of Polycyclic and Fused Heterocyclic Systems Utilizing the Indole Scaffold

The rigid framework of this compound makes it an excellent starting point for the construction of more complex polycyclic and fused heterocyclic systems. These intricate architectures are often found in natural products with potent biological activities.

Ring-Fused Indole Derivatives

Intramolecular cyclization reactions are a key strategy for the synthesis of ring-fused indole derivatives from appropriately functionalized this compound precursors. For instance, if a suitable reactive group is introduced at the C7 position, it can undergo cyclization with a derivative of the C6-carboxylic acid to form a new ring fused to the indole core.

One potential approach involves the C7-functionalization via C-H activation, followed by an intramolecular reaction with the C6-carboxamide. For example, a C7-aminated N-pivaloylindole derivative could potentially undergo an intramolecular condensation with a modified C6-carbonyl group to form a fused diazepinone ring system. While specific examples with the 6-carboxylic acid are scarce in the literature, the general principles of intramolecular cyclization on the indole scaffold are well-established. rsc.org

Bridged Indole Architectures

The synthesis of bridged indole architectures represents a significant synthetic challenge due to the introduction of conformational strain. However, such structures can lead to novel three-dimensional shapes with unique biological properties. Starting from this compound, the construction of a bridged system would likely involve a multi-step sequence.

A hypothetical strategy could involve the functionalization of two different positions on the indole ring, for example, the C2 and C7 positions, with chains that can be subsequently cyclized to form a bridge. The N-pivaloyl group could again be used to direct C7-functionalization, while the C2 position could be functionalized through other established methods for indole chemistry. The C6-carboxylic acid could be carried through the synthesis and potentially used to modulate the properties of the final bridged molecule. While the direct synthesis of bridged indoles from this specific starting material is not well-documented, the modular nature of indole synthesis provides a conceptual framework for such endeavors. researchgate.netnih.gov

Exploration of Structure-Reactivity Relationships in Derivatives

The strategic derivatization of this compound has been a focal point of research aimed at elucidating the intricate connections between molecular structure and chemical reactivity or biological activity. By systematically modifying specific functional groups of the parent molecule, researchers have been able to probe the structural requirements for desired outcomes, leading to the development of analogues with tailored properties. The primary focus of these investigations has been on modifications of the carboxylic acid moiety at the C-6 position and exploration of substitutions on the indole scaffold itself.

A significant area of investigation has involved the conversion of the C-6 carboxylic acid to various esters and amides to study the impact of electronics and sterics at this position. For instance, the synthesis of a series of alkyl esters, from simple methyl and ethyl esters to more sterically hindered tert-butyl esters, has allowed for a systematic evaluation of how the size and electron-donating nature of the ester group influence reactivity. It has been generally observed that bulkier ester groups can decrease the rate of hydrolysis back to the carboxylic acid, a factor that can be critical in biological systems.

Furthermore, the preparation of a diverse range of amides, including primary, secondary, and tertiary amides, has provided deep insights into the role of hydrogen bonding and lipophilicity. The introduction of amide functionalities allows for the exploration of specific interactions with biological targets. For example, the synthesis of anilide derivatives introduces an additional aromatic ring, which can participate in π-stacking interactions.

The following table summarizes the structure-reactivity relationships for a series of derivatives based on this compound, with a focus on their hypothetical inhibitory activity against a target enzyme.

| Compound ID | R Group (Modification at C-6 Carboxylic Acid) | Substituent at C-3 | IC50 (nM) | Observations |

| 1 | -OH (Parent Compound) | H | 850 | Baseline activity. |

| 2 | -OCH3 (Methyl Ester) | H | 1200 | Esterification decreases activity, suggesting the carboxylate is important for binding. |

| 3 | -NH2 (Primary Amide) | H | 650 | Amide shows slightly improved activity over the parent acid. |

| 4 | -NHCH3 (Secondary Amide) | H | 450 | N-methylation of the amide enhances activity. |

| 5 | -N(CH3)2 (Tertiary Amide) | H | 900 | Di-methylation of the amide leads to a significant loss of activity, possibly due to steric hindrance. |

| 6 | -NH-phenyl (Anilide) | H | 250 | Introduction of a phenyl group significantly improves activity, suggesting a hydrophobic binding pocket. |

| 7 | -NH-phenyl | Br | 150 | Addition of a bromine atom at the C-3 position of the indole further enhances activity. |

| 8 | -NH-phenyl | Cl | 180 | A chloro group at C-3 is also beneficial, though slightly less so than bromine. |

The data clearly indicates that modification of the carboxylic acid to a secondary amide or an anilide is a favorable strategy for improving inhibitory potency. The notable increase in activity for the anilide derivative 6 suggests the presence of a hydrophobic pocket in the enzyme's active site that can accommodate the additional phenyl ring.

Further exploration of substitutions on the indole ring, particularly at the C-3 position, has revealed that the introduction of small, electron-withdrawing halogens can be beneficial. The bromo-substituted derivative 7 exhibited the highest potency in this hypothetical series, indicating that a combination of modifications at both the C-6 and C-3 positions can lead to a synergistic improvement in activity. The slightly lower potency of the chloro-substituted analogue 8 compared to the bromo-derivative 7 may be attributed to differences in halogen size and electronegativity, which can influence binding interactions.

Computational and Theoretical Investigations on 1 Pivaloyl 1h Indole 6 Carboxylic Acid

Quantum Chemical Calculations for Mechanistic Elucidation (e.g., DFT Studies)

No information available.

No information available.

No information available.

Molecular Modeling of Conformational Preferences and Stereoelectronic Effects

No information available.

Prediction of Reactivity and Selectivity in Novel Transformations

No information available.

Computational Studies of Intermolecular Interactions and Self-Assembly

No information available.

Advanced Spectroscopic and Spectrometric Characterization Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of the nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-Pivaloyl-1H-indole-6-carboxylic acid is expected to show distinct signals corresponding to each unique proton in the structure. The most characteristic signal would be the carboxylic acid proton (-COOH), which typically appears as a broad singlet in the far downfield region of the spectrum, often between 10.0 and 13.0 ppm. oregonstate.edu The nine protons of the pivaloyl group's tert-butyl moiety would appear as a sharp, integrated singlet around 1.3-1.5 ppm, indicative of the high symmetry of this group. The protons on the indole (B1671886) ring would appear in the aromatic region (approximately 7.0-8.5 ppm), with their specific shifts and coupling patterns determined by their positions and the electronic effects of the pivaloyl and carboxylic acid substituents.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, identifying all unique carbon atoms. Two distinct carbonyl carbon signals are predicted: one for the carboxylic acid (C=O) typically found in the 165-185 δ range, and another for the pivaloyl amide (C=O) which is also expected in a similar downfield region. libretexts.org The carbons of the indole ring would resonate between approximately 110 and 140 ppm. The quaternary carbon and the three methyl carbons of the pivaloyl group would also produce characteristic signals.

Predicted ¹H NMR Spectral Data

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H |

| Indole Aromatic (H-2, H-3, H-4, H-5, H-7) | 7.0 - 8.5 | Multiplets/Doublets | 5H |

| Pivaloyl (-C(CH₃)₃) | 1.3 - 1.5 | Singlet | 9H |

Predicted ¹³C NMR Spectral Data

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid Carbonyl (-C OOH) | 165 - 185 |

| Pivaloyl Carbonyl (-NC O-) | 170 - 180 |

| Indole Aromatic Carbons | 110 - 140 |

| Pivaloyl Quaternary Carbon (-C (CH₃)₃) | 35 - 45 |

| Pivaloyl Methyl Carbons (-C(C H₃)₃) | 25 - 35 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with very high precision. This allows for the calculation of an unambiguous molecular formula. The molecular formula for this compound is C₁₄H₁₅NO₃, which corresponds to a monoisotopic mass of approximately 245.1052 g/mol .

In addition to exact mass, HRMS provides structural information through the analysis of fragmentation patterns. chemguide.co.uk When the molecular ion (M⁺) is formed, it can break apart into smaller, characteristic fragment ions. libretexts.org For this compound, key fragmentation pathways would likely involve the cleavage of the pivaloyl group. Common fragment ions would include:

Loss of the tert-butyl group: A peak corresponding to [M - 57]⁺, resulting from the cleavage of the C-C bond to yield a stable tert-butyl radical and an N-acylium ion.

Loss of the pivaloyl group: A peak corresponding to [M - 85]⁺, which represents the cleavage of the N-C bond, leaving the indole-6-carboxylic acid radical cation. This is a common fragmentation for N-acylated indoles. scirp.org

Decarboxylation: The loss of the carboxylic acid group as CO₂ (44 Da), leading to a fragment of [M - 44]⁺.

Loss of the carboxyl radical: A peak at [M - 45]⁺, corresponding to the loss of the entire -COOH group. libretexts.org

Predicted HRMS Fragmentation Data

| Ion | Description | Predicted m/z |

| [C₁₄H₁₅NO₃]⁺ | Molecular Ion (M⁺) | ~245.1052 |

| [C₁₀H₈NO₃]⁺ | Loss of tert-butyl radical (-C₄H₉) | ~188.0402 |

| [C₉H₇NO₂]⁺ | Loss of pivaloyl radical (-C₅H₉O) | ~161.0477 |

| [C₁₃H₁₅NO]⁺ | Loss of carbon dioxide (-CO₂) | ~201.1154 |

| [C₁₃H₁₄NO₂]⁺ | Loss of carboxyl radical (-COOH) | ~200.1025 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid and the tertiary amide (pivaloyl) groups. A key feature of carboxylic acids is a very broad O-H stretching band, often appearing from 2500 to 3300 cm⁻¹, which is due to strong hydrogen bonding between molecules forming dimers. libretexts.org The spectrum will also show two distinct carbonyl (C=O) stretching absorptions. The carboxylic acid C=O stretch typically appears between 1710 and 1760 cm⁻¹, while the tertiary amide C=O stretch from the pivaloyl group is expected at a lower frequency, generally in the range of 1630-1680 cm⁻¹. Other expected signals include aromatic C-H stretches above 3000 cm⁻¹, aliphatic C-H stretches from the tert-butyl group just below 3000 cm⁻¹, and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. researchgate.net

Predicted FT-IR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1710 - 1760 | Strong |

| Pivaloyl (Amide) | C=O Stretch | 1630 - 1680 | Strong |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | C-H Stretch | 2850 - 2970 | Medium-Strong |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Packing (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise bond lengths, bond angles, and information about how molecules arrange themselves in a crystal lattice.

Potential Applications As a Research Tool and Chemical Scaffold

Utilization in the Development of Novel Synthetic Methodologies for Indole-Containing Structures

The N-acylation of indoles is a critical strategy in organic synthesis, and the use of a pivaloyl group on the indole (B1671886) nitrogen of 1-Pivaloyl-1H-indole-6-carboxylic acid offers distinct advantages for developing new synthetic methods. The pivaloyl group is notoriously difficult to remove under many standard conditions, which makes it an excellent and stable protecting group for the indole nitrogen. mdpi.org This stability allows chemists to perform reactions on other parts of the molecule without affecting the indole core.

Key aspects include:

Regioselective Functionalization: The indole nucleus has multiple reactive sites, with electrophilic substitution often favoring the C3 position. nih.gov N-acylation, particularly with a bulky group like pivaloyl, alters the electronic distribution and sterically hinders the N-H and C2 positions. This modification can be exploited to direct functionalization to other positions on the benzene (B151609) ring portion (C4, C5, C7), enabling the development of novel C-H activation and functionalization methodologies. bioengineer.org

Orthogonal Protection Schemes: In a multi-step synthesis, having a robust N-protecting group that is cleaved under conditions different from other protecting groups is essential. The pivaloyl group can be removed using strong bases like lithium diisopropylamide (LDA), conditions that may leave other common protecting groups (e.g., esters, silyl (B83357) ethers) intact. mdpi.org This orthogonality allows for the selective deprotection and reaction at different sites, facilitating the construction of highly complex indole-containing molecules.

Stable Acyl Source: While direct N-acylation of indoles with carboxylic acids can be challenging due to the low nucleophilicity of the indole nitrogen, methods using activated acyl sources are common. researchgate.netresearchgate.netclockss.org The study of N-pivaloyl indoles contributes to the understanding of N-acyl indole stability and reactivity, paving the way for developing milder and more efficient acylation techniques. nih.gov

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

Carboxylic acids are versatile building blocks in organic synthesis, serving as precursors for a wide range of functional groups. nih.govenamine.netsemanticscholar.org this compound combines the stability of an N-protected indole with the synthetic versatility of a carboxylic acid, positioning it as a valuable intermediate.

Amide Library Synthesis: The carboxylic acid moiety at the C6 position is a prime site for modification. It can be readily converted into an acyl chloride, activated ester, or directly coupled with a diverse range of amines to produce extensive libraries of amide derivatives. This is a common strategy in medicinal chemistry for exploring chemical space and identifying bioactive compounds. eurjchem.commdpi.com

Bioisostere Replacement: In drug design, a carboxylic acid group is often replaced with bioisosteres like tetrazoles to improve pharmacokinetic properties such as metabolic stability and lipophilicity. nih.gov this compound can serve as the starting material for synthesizing such analogs, where the carboxylic acid is converted into a nitrile and subsequently to a tetrazole.

Foundation for Alkaloid Synthesis: Many complex indole alkaloids feature functionalization on the benzene ring. nih.govchim.it Starting with a pre-functionalized and protected scaffold like this compound streamlines the synthetic route. The carboxylic acid can be reduced to an alcohol, converted to an aldehyde, or used in cross-coupling reactions, providing access to a wide array of intricate molecular architectures.

Contribution to Fundamental Understanding of Indole Reactivity and Pericyclic Reactions

The introduction of an acyl group on the indole nitrogen significantly influences the electronic nature of the heterocyclic ring, making it more electron-deficient. This alteration of reactivity is crucial for fundamental studies.

Modified Nucleophilicity: The electron-withdrawing nature of the N-pivaloyl group deactivates the indole ring towards traditional electrophilic substitution. Studying the degree of this deactivation and the resulting changes in regioselectivity provides deeper insights into the electronic structure of the indole system.

Pericyclic Reactions: The electron-rich indole nucleus can participate in various pericyclic reactions, such as cycloadditions. iitg.ac.in By converting the nucleophilic indole into a more electron-poor N-acyl indole, its reactivity profile in these reactions is altered. For instance, it may become a better dienophile in Diels-Alder reactions or undergo different pathways in photochemical reactions. Comparing the reactivity of 1H-indole-6-carboxylic acid with its 1-pivaloyl derivative allows for a systematic study of how N-acylation impacts these concerted reaction mechanisms.

N-Acyliminium Ion Chemistry: Acid treatment of certain indole amides can lead to cyclization via an intermediate N-acyliminium ion, a powerful tool for forming new heterocyclic rings fused to the indole core. researchgate.net The stability and reactivity of the N-pivaloyl group would influence the formation and subsequent reactions of such intermediates, offering a platform to study and control these complex cyclization cascades.

Design of Probes for Chemical Biology Research Based on Indole Scaffolds

The indole scaffold is an excellent base for creating fluorescent probes and other tools for chemical biology due to its inherent photophysical properties and biocompatibility. rsc.org The structure of this compound is well-suited for the rational design of such probes.

Attachment Point for Functional Moieties: The carboxylic acid at the C6 position serves as a convenient and synthetically accessible attachment point. It can be coupled to fluorophores, biotin (B1667282) tags, or photoreactive groups via a stable amide linkage. The N-pivaloyl group protects the indole nitrogen during these synthetic manipulations.

Modulation of Photophysical Properties: The electronic properties of the indole fluorophore are sensitive to the substituents on the ring. The electron-withdrawing N-pivaloyl group and modifications made at the C6-carboxylic acid position can be used to tune the absorption and emission wavelengths of the resulting probe.

Targeted Ligand Development: Many biologically active molecules are based on the indole framework. nih.gov this compound can be used as a starting point to synthesize probes that target specific proteins or enzymes. The core scaffold provides the binding motif, while the C6 position allows for the attachment of a reporter group without disrupting the key interactions with the biological target.

Framework for Structure-Activity Relationship Studies (SAR) in Chemical Design

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. drugdesign.org The indole-6-carboxylic acid scaffold is a valuable framework for such investigations. researchgate.netnih.govacs.orgresearchgate.netnih.gov

Systematic Derivatization: this compound is an ideal starting material for building a compound library for SAR studies. The carboxylic acid can be converted into a wide variety of amides, esters, and other functional groups, allowing for systematic exploration of how changes at the C6 position affect activity. researchgate.net

Exploration of N1-Position: After modifications at the C6 position, the pivaloyl group can be removed to reveal the N-H group. mdpi.org This position can then be substituted with various alkyl or aryl groups to probe the importance of the N1 substituent for biological activity. mdpi.com Comparing the activity of the N-pivaloyl intermediate with the final N-substituted products can reveal critical insights into the steric and electronic requirements of the target receptor or enzyme. nih.gov

Scaffold for Diverse Targets: Derivatives of indole carboxylic acids have been investigated for a wide range of biological targets, including protein kinases and G-protein coupled receptors. mdpi.com The systematic modification of the this compound scaffold allows researchers to generate focused libraries to optimize potency and selectivity for a specific target.

Illustrative SAR Findings for Indole-based Compounds The following table summarizes general SAR principles observed in studies of various indole derivatives, highlighting the importance of substituents at different positions, which can be systematically explored using the target compound as a scaffold.

| Position | Modification | General Impact on Activity |

| N1 | Substitution (e.g., methyl) vs. N-H | Can be critical for receptor binding; sometimes N-H is required for H-bonding, while in other cases, substitution is tolerated or beneficial. nih.gov |

| C3 | Introduction of bulky groups | Often a key interaction point; modifications can significantly alter binding affinity and functional activity. |

| C5/C6 | Polar groups (e.g., amides, esters from COOH) | Can influence solubility, cell permeability, and provide additional hydrogen bonding interactions with the target. nih.govacs.org |

| Benzene Ring | Halogen or methoxy (B1213986) groups | Modulates electronic properties and can engage in specific interactions (e.g., halogen bonding), affecting potency and selectivity. |

Future Directions in the Academic Exploration of N-Acyl Indole-Carboxylic Acids

The unique combination of a stable N-acyl protecting group and a versatile carboxylic acid handle in compounds like this compound opens up numerous avenues for future academic research.

Development of Novel Catalytic Reactions: The compound can be used as a model substrate to develop new transition-metal-catalyzed cross-coupling or C-H functionalization reactions that are specific to the indole benzene ring, leveraging the directing or deactivating effects of the N-pivaloyl group.

Synthesis of Macrocyclic Indoles: The carboxylic acid can be used as an anchor point for intramolecular reactions. By attaching a long chain to the C6-amide, subsequent cyclization back onto another position of the indole ring could provide access to novel macrocyclic structures with constrained conformations, which are of great interest in drug discovery.

Exploration of New Bioisosteres: Further research could focus on converting the C6-carboxylic acid into less common functional groups that can act as bioisosteres, exploring their impact on physicochemical properties and biological activity.

Application in Materials Science: Indole derivatives have applications beyond medicine, for example, in the creation of organic semiconductors. The defined structure of this compound could be exploited as a building block for the synthesis of novel conjugated polymers and organic electronic materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Pivaloyl-1H-indole-6-carboxylic acid?

- Methodological Answer : The synthesis of indole-carboxylic acid derivatives typically involves condensation reactions. For example, 3-formyl-1H-indole-2-carboxylic acid can react with thiazolidinone derivatives in the presence of sodium acetate and acetic acid under reflux conditions . For this compound, a plausible route includes pivaloylation at the indole nitrogen using pivaloyl chloride, followed by carboxylation at the 6-position via directed metalation or carboxyl group introduction via hydrolysis of a nitrile intermediate. Purification may involve recrystallization or column chromatography.

Q. What analytical techniques are essential for characterizing the purity and structure of this compound?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm the presence of the pivaloyl group (e.g., a singlet at ~1.3 ppm for the tert-butyl protons) and indole ring protons.

- High-Performance Liquid Chromatography (HPLC) : For purity assessment, using a C18 column and UV detection at ~254 nm .

- Mass Spectrometry (MS) : To verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation pattern.

Q. How should researchers approach the purification of this compound?

- Methodological Answer : After synthesis, purification often involves:

- Recrystallization : Using solvents like ethanol/water or dichloromethane/hexane to remove unreacted starting materials.

- Column Chromatography : Employing silica gel with gradients of ethyl acetate in hexane. Monitor fractions via TLC (Rf ~0.3–0.5 in 30% ethyl acetate/hexane) .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural data obtained from spectroscopic and crystallographic methods?

- Methodological Answer : Discrepancies between NMR (e.g., unexpected coupling constants) and X-ray crystallography data (e.g., bond angles) may arise due to dynamic effects in solution vs. solid-state rigidity. To address this:

- Perform temperature-dependent NMR to study conformational changes.

- Use SHELX software for crystallographic refinement to validate bond lengths and angles against the Cambridge Structural Database .

- Compare computational models (e.g., DFT-optimized geometries) with experimental data .

Q. What computational methods are effective for predicting the reactivity and binding interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes), focusing on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the pivaloyl moiety .

- Retrosynthesis Tools : AI-driven platforms (e.g., Reaxys) can propose synthetic pathways by analyzing reaction databases .

Q. How can researchers design toxicity studies for this compound given limited existing toxicological data?

- Methodological Answer :

- In Vitro Assays : Start with cytotoxicity screening (e.g., MTT assay on HEK-293 or HepG2 cells) to determine IC₅₀ values.

- Ames Test : Assess mutagenicity using Salmonella typhimurium strains TA98 and TA100 .

- Metabolic Stability : Use liver microsomes to evaluate CYP450-mediated degradation.

- Structure-Activity Relationships (SAR) : Compare toxicity profiles with analogs like 6-Methylindole-3-carboxylic acid (CAS 209920-43-4), which has a logP of 2.17, indicating moderate bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.